1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol
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Overview
Description
1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound this compound is characterized by the presence of an amino group, a hydroxyethyl group, and an ethanol moiety attached to the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. The presence of the amino and hydroxyethyl groups allows for specific interactions with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-aminobenzimidazole: A derivative with similar properties but lacking the hydroxyethyl and ethanol groups.
5,6-dimethylbenzimidazole: Another derivative with different substituents on the benzimidazole ring.
Uniqueness: 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of both the amino and hydroxyethyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15/h2-3,6-7,15-16H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYBGPYHLEVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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